![molecular formula C22H24N2O4 B2903803 7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one CAS No. 849553-46-4](/img/structure/B2903803.png)
7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mécanisme D'action
Target of Action
The primary targets of this compound are serotonin 5-HT 1A receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and other functions in the body.
Mode of Action
The compound interacts with its targets by binding to the serotonin 5-HT 1A receptors. This interaction can lead to changes in the receptor’s activity, potentially influencing the transmission of serotonin signals in the brain .
Biochemical Pathways
serotonergic pathway . This pathway is involved in various physiological processes, including mood regulation, sleep, and cognition .
Pharmacokinetics
Like many coumarin derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the serotonin 5-HT 1A receptors. By binding to these receptors, the compound can influence serotonin signaling, potentially leading to changes in mood, anxiety levels, and other physiological processes .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its ability to interact with its targets . Additionally, individual factors such as genetics, age, and health status can influence how the compound is metabolized and excreted, potentially affecting its efficacy .
Analyse Biochimique
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
It is believed that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of 7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one typically involves a multi-step process. One common method starts with the Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a catalyst to form 7-hydroxy-4-methylcoumarin . This intermediate is then subjected to further reactions, including alkylation with 4-(4-methoxyphenyl)piperazine and subsequent methylation to yield the final product .
Analyse Des Réactions Chimiques
7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides or acyl chlorides
Applications De Recherche Scientifique
Comparaison Avec Des Composés Similaires
7-hydroxy-4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-8-methyl-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:
7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one: This compound shares a similar core structure but lacks the piperazine moiety, resulting in different biological activities.
4-[[4-(4-Bromophenyl)piperazin-1-yl]methyl]-3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This derivative contains a triazole ring instead of the chromen-2-one core, leading to distinct chemical properties and applications.
The unique combination of the chromen-2-one core and the piperazine moiety in this compound contributes to its distinct biological activities and potential therapeutic applications.
Propriétés
IUPAC Name |
7-hydroxy-4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4/c1-15-20(25)8-7-19-16(13-21(26)28-22(15)19)14-23-9-11-24(12-10-23)17-3-5-18(27-2)6-4-17/h3-8,13,25H,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXQWBVMQHYSBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
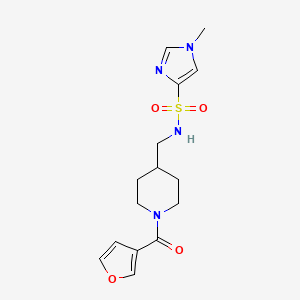

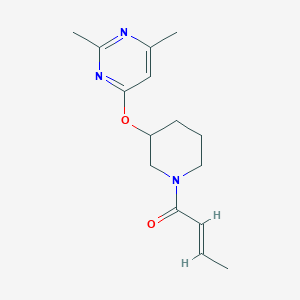
![N-[2-(6,6-Difluoro-1,4-oxazepan-4-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2903726.png)
![3-methoxy-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2903729.png)


![4-(dimethylsulfamoyl)-N-[5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]benzamide hydrochloride](/img/structure/B2903734.png)
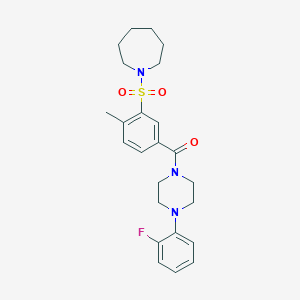
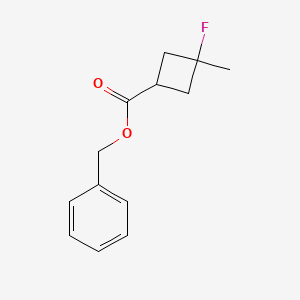
![N-[1-(2,5-Dimethylpyrazol-3-YL)-2-oxopiperidin-3-YL]-6-fluoropyridine-3-carboxamide](/img/structure/B2903738.png)
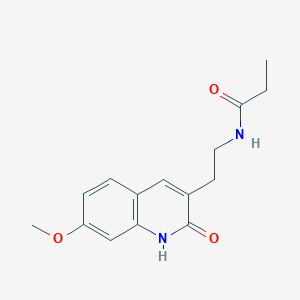
![[(1-Cyanocyclopentyl)carbamoyl]methyl 1-(2,5-dimethylbenzenesulfonyl)cyclopentane-1-carboxylate](/img/structure/B2903740.png)
![9-(4-Bromophenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2903741.png)
